molecular formula C11H10O4 B11897125 2-Acetylcoumaricacid

2-Acetylcoumaricacid

Cat. No.: B11897125
M. Wt: 206.19 g/mol
InChI Key: QFOIHTLFHQPTEQ-HWKANZROSA-N
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Description

2-Acetylcoumaricacid: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcoumaricacid typically involves the reaction of coumarin with acetylating agents. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives. For this compound, specific acetylating agents and conditions are used to introduce the acetyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcoumaricacid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Pharmacological Properties

2-Acetylcoumaric acid exhibits a range of pharmacological effects that make it a compound of interest in medicinal chemistry. The following table summarizes its key biological activities:

Biological Activity Mechanism References
AntioxidantScavenging free radicals, reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis, inhibition of cancer cell proliferation
AntimicrobialDisruption of microbial cell membranes
NeuroprotectiveProtection against neurodegenerative processes

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a study involving animal models, 2-acetylcoumaric acid was administered at a dosage of 100 mg/kg body weight. The results showed significant reductions in markers of oxidative stress and inflammation, indicating its potential for therapeutic use in conditions characterized by oxidative damage and inflammation .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the anticancer properties of 2-acetylcoumaric acid against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values as low as 0.75 µg/mL, demonstrating potent cytotoxicity. The mechanism involved DNA intercalation and apoptosis induction, making it a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Acetylcoumaricacid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process.

Comparison with Similar Compounds

    Coumarin: The parent compound, known for its fragrant properties and biological activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

    4-Hydroxycoumarin: Another derivative with anticoagulant properties.

Uniqueness: 2-Acetylcoumaricacid is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification allows for different interactions with molecular targets compared to other coumarin derivatives, making it a valuable compound for research and industrial applications.

Biological Activity

2-Acetylcoumaric acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound is known for its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antioxidant defenses. This article presents a comprehensive overview of the biological activity of 2-acetylcoumaric acid based on recent studies and findings.

Chemical Structure and Properties

2-Acetylcoumaric acid is characterized by its coumarin backbone with an acetyl group at the 2-position. This structural modification influences its biological properties, making it a subject of interest in pharmacological research.

1. Antioxidant Activity

Numerous studies have demonstrated that 2-acetylcoumaric acid exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

  • DPPH Scavenging Activity : The compound has shown effective scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant. For instance, a study reported an IC50 value of 57.48 ± 0.60 µM at 100 µM concentration, highlighting its effectiveness in reducing oxidative stress in cellular systems .

2. Anti-Cancer Properties

Research indicates that 2-acetylcoumaric acid may possess anti-cancer properties by inhibiting tumor growth and metastasis.

  • Mechanism of Action : The compound has been observed to inhibit hypoxia-inducible factors (HIFs) which play a crucial role in tumor progression under low oxygen conditions. In vivo studies in mice showed that it could reduce tumor size by affecting angiogenesis and cellular proliferation .

3. Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

  • COX-2 Inhibition : In vitro studies have demonstrated that 2-acetylcoumaric acid selectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain pathways. Its selectivity over COX-1 suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Antioxidant and Anti-Cancer Activity

A recent study investigated the effects of 2-acetylcoumaric acid on cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)30Inhibition of cell proliferation
A549 (Lung)25Induction of apoptosis
HeLa (Cervical)28Decreased migration

The results suggest that 2-acetylcoumaric acid can effectively inhibit cancer cell growth and induce apoptosis across different cancer types .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of 2-acetylcoumaric acid is essential for assessing its therapeutic potential:

  • Absorption : Studies indicate that the compound is well absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, leading to various metabolites that may contribute to its biological effects.
  • Excretion : Primarily excreted via urine, which is crucial for evaluating dosage regimens in clinical settings .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(E)-3-(2-acetyl-4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10O4/c1-7(12)10-6-9(13)4-2-8(10)3-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-3+

InChI Key

QFOIHTLFHQPTEQ-HWKANZROSA-N

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)O)/C=C/C(=O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)C=CC(=O)O

Origin of Product

United States

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